molecular formula C13H13ClFNO B12218756 4-(2-Fluorophenyloxy)benzylamine hydrochloride

4-(2-Fluorophenyloxy)benzylamine hydrochloride

Cat. No.: B12218756
M. Wt: 253.70 g/mol
InChI Key: UAVNKDWWNKCDSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-(2-Fluorophenyloxy)benzylamine hydrochloride typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-(2-Fluorophenyloxy)benzylamine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

4-(2-Fluorophenyloxy)benzylamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions and protein modifications.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyloxy)benzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

4-(2-Fluorophenyloxy)benzylamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C13H13ClFNO

Molecular Weight

253.70 g/mol

IUPAC Name

[4-(2-fluorophenoxy)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C13H12FNO.ClH/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11;/h1-8H,9,15H2;1H

InChI Key

UAVNKDWWNKCDSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)CN)F.Cl

Origin of Product

United States

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